Cyanine5.5 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

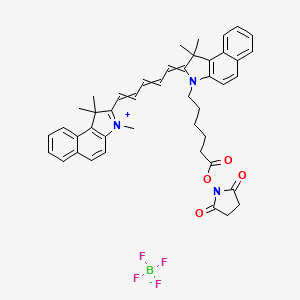

Molecular Formula |

C44H46BF4N3O4 |

|---|---|

Molecular Weight |

767.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;tetrafluoroborate |

InChI |

InChI=1S/C44H46N3O4.BF4/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;2-1(3,4)5/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;/q+1;-1 |

InChI Key |

QJHUOARMFFEDJW-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of Cyanine5.5 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and photophysical properties of Cyanine5.5 (Cy5.5), a widely utilized near-infrared (NIR) fluorescent dye. This document details its core characteristics, provides standardized experimental protocols for its use, and illustrates common workflows in which Cy5.5 is a critical component.

Core Spectral and Photophysical Properties of Cyanine5.5

Cyanine5.5 is a fluorescent dye belonging to the cyanine family, known for its sharp absorption and emission peaks in the near-infrared spectrum.[1] This characteristic makes it particularly valuable for biological imaging applications, as it minimizes interference from background autofluorescence inherent in biological tissues and allows for deeper tissue penetration.[2] The key spectral properties of Cy5.5 are summarized in the table below. It is important to note that these values can vary slightly depending on the solvent, pH, and conjugation state of the dye.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 673 - 684 nm | [1][3][4][5] |

| Emission Maximum (λem) | 694 - 710 nm | [1][3][4][5] |

| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | 0.2 - 0.28 | [1][5] |

Experimental Protocols

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of a Cyanine5.5 solution using a fluorescence spectrophotometer.

Materials:

-

Cyanine5.5 dye solution (in a suitable solvent such as PBS or DMSO)

-

Quartz cuvette

-

Fluorescence spectrophotometer

Procedure:

-

Instrument Warm-up: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

-

Cuvette Preparation: Clean the quartz cuvette thoroughly. Rinse with the solvent being used for the Cy5.5 solution.

-

Blank Measurement: Fill the cuvette with the solvent (blank) and place it in the sample holder of the spectrophotometer.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the known maximum absorption of Cy5.5 (e.g., 675 nm).

-

Scan a range of emission wavelengths (e.g., 685 nm to 800 nm).

-

The resulting spectrum will show the fluorescence emission profile, with the peak indicating the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (e.g., 700 nm).

-

Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).

-

This will yield the excitation spectrum, with the peak representing the excitation maximum (λex).

-

-

Data Analysis: Analyze the obtained spectra to determine the precise excitation and emission maxima.

Protocol for Antibody Conjugation with Cy5.5 NHS Ester

This protocol describes the conjugation of Cyanine5.5 N-hydroxysuccinimide (NHS) ester to a primary antibody. NHS esters react with primary amines on the antibody to form a stable amide bond.

Materials:

-

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

Cyanine5.5 NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Modifier reagent (if provided with a kit)

-

Quencher reagent (if provided with a kit)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. Buffers containing primary amines like Tris will interfere with the reaction.

-

The antibody concentration should ideally be at least 2 mg/mL for efficient conjugation.

-

-

Cy5.5 NHS Ester Preparation:

-

Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

If using a conjugation kit, add the recommended amount of modifier reagent to your antibody solution and mix gently.[6]

-

Add a calculated molar excess of the dissolved Cy5.5 NHS ester to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.

-

-

Quenching (Optional but Recommended):

-

If using a kit, add the provided quencher reagent to stop the reaction. Alternatively, a small amount of Tris buffer can be added to quench unreacted NHS ester.

-

-

Purification:

-

Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of Cy5.5 (around 675 nm).

-

Store the conjugated antibody at 4°C in the dark. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

Visualizations of Workflows

The following diagrams illustrate common experimental workflows involving Cyanine5.5.

References

A Technical Guide to Cyanine5.5 NHS Ester: Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties, bioconjugation, and application of Cyanine5.5 (Cy5.5) NHS ester, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based detection methods.

Core Properties of Cyanine5.5 NHS Ester

Cyanine5.5 is a fluorescent dye that belongs to the cyanine family. It is characterized by its absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence. This property makes Cy5.5 an ideal candidate for in vivo imaging and other applications requiring high signal-to-noise ratios.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and peptides.[3][4]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and other imaging modalities.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~673-684 nm | [5][6] |

| Emission Maximum (λem) | ~693-710 nm | [5][7] |

| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | [5][6][8] |

| Quantum Yield (Φ) | ~0.2 - 0.28 | [5][6][8][9] |

Experimental Protocol: Labeling of IgG Antibodies with this compound

This protocol provides a general procedure for the covalent labeling of Immunoglobulin G (IgG) antibodies with this compound. Optimization may be required for different proteins and desired degrees of labeling.

Materials

-

IgG antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

-

Purification column (e.g., Sephadex® G-25)

-

Reaction tubes

-

Pipettes and tips

Procedure

-

Antibody Preparation:

-

Dye Preparation:

-

Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[11] This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A molar excess of the dye to the antibody is typically used. For many proteins, a molar ratio of 8:1 (dye:protein) is a good starting point for mono-labeling.[2][12]

-

Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature or overnight on ice, protected from light.[2][11]

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25).[11]

-

Elute the conjugate using a suitable buffer (e.g., PBS pH 7.4). The first colored fraction will be the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Cy5.5 (~675 nm).

-

Visualizing Experimental and Biological Processes

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and signaling pathways.

Caption: Workflow for labeling an IgG antibody with this compound.

Application in Signaling Pathway Analysis

Cy5.5-labeled antibodies are powerful tools for visualizing and quantifying components of signaling pathways in both fixed and living cells, as well as in whole organisms for in vivo imaging.[2][10] One such pathway that can be investigated is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.[7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers.

A Cy5.5-labeled anti-EGFR antibody can be used to track the receptor's localization, internalization, and downstream signaling events upon ligand binding.

Caption: Simplified EGFR signaling pathway initiated by EGF binding.

References

- 1. In Vivo Imaging - Biotium [biotium.com]

- 2. lifetein.com [lifetein.com]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]

- 10. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Shelf Life and Storage of Cy5.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the stability, shelf life, and proper handling of Cy5.5 N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is essential for ensuring the reagent's reactivity, leading to successful and reproducible conjugation outcomes in research and development applications.

Introduction to Cy5.5 NHS Ester

Cy5.5 NHS ester is a popular amine-reactive fluorescent dye used for labeling biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][2] As a near-infrared (NIR) fluorophore, it offers significant advantages for applications requiring low background fluorescence.[1] The reactivity of the dye is conferred by the N-hydroxysuccinimidyl ester group, which forms a stable amide bond with primary amines (e.g., the side chain of lysine residues) under appropriate pH conditions.[3][4]

However, the NHS ester moiety is highly susceptible to hydrolysis, a competing reaction that renders the dye incapable of conjugation.[3][5][6] Therefore, understanding and controlling the storage and handling conditions are paramount to preserving the dye's functionality.

Recommended Storage Conditions and Shelf Life

Proper storage is the most critical factor in maximizing the shelf life of Cy5.5 NHS ester. The stability of the compound differs significantly between its solid, lyophilized form and when it is in solution.

Table 1: Storage Conditions for Cy5.5 NHS Ester

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Solid / Lyophilized | -20°C to -80°C | 12 to 24 months[1][7][8][9] | Must be stored desiccated (in a dry environment) and protected from light.[1][7][8] Avoid frequent temperature fluctuations. |

| Stock Solution in Anhydrous DMSO/DMF | -20°C | Up to 1 month[10][11] | Use high-quality, anhydrous solvent. Tightly seal vials to prevent moisture contamination. Minimize freeze-thaw cycles.[12] |

| -80°C | Up to 6 months[10] | Offers better long-term stability for stock solutions compared to -20°C. Must be protected from light and moisture. | |

| Working Solution (Aqueous Buffer) | N/A (Use Immediately) | Minutes to hours[5][6] | Not recommended for storage. The NHS ester hydrolyzes rapidly in aqueous solutions, especially at neutral to alkaline pH.[3][5] Prepare fresh for each experiment. |

Core Chemical Pathways

The utility and degradation of Cy5.5 NHS ester are governed by two competing chemical reactions: the desired aminolysis (labeling) and the undesirable hydrolysis.

Amine Labeling Reaction (Aminolysis)

The intended reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH of 8.0-8.5.[4][13]

References

- 1. ibiantech.com [ibiantech.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. apexbt.com [apexbt.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. acebiolab.com [acebiolab.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to Near-Infrared (NIR) Dyes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of near-infrared (NIR) dyes and their application in preclinical and clinical in vivo imaging. It covers the fundamental principles of NIR fluorescence imaging, details the characteristics of commonly used dyes, provides practical experimental protocols, and explores strategies for targeted molecular imaging.

Introduction: The Near-Infrared Advantage in Biological Imaging

In vivo fluorescence imaging is a powerful technique for visualizing biological processes in living organisms. However, imaging in the visible light spectrum (400-650 nm) is hampered by the intrinsic properties of biological tissues. Hemoglobin and melanin strongly absorb light, while cellular components and the extracellular matrix cause significant autofluorescence, leading to low signal-to-noise ratios and limited tissue penetration.[1][2]

To overcome these limitations, researchers have turned to the near-infrared (NIR) region of the electromagnetic spectrum. The "optical window" in biological tissue, where light absorption and scattering are minimized, lies within the NIR range.[1][2][3] This window is typically divided into two main regions:

-

NIR-I Window (650-950 nm): This region offers reduced tissue autofluorescence and increased penetration depth compared to visible light, making it suitable for many in vivo imaging applications.[1][4]

-

NIR-II Window (1000-1700 nm): Imaging in this longer wavelength range provides even deeper tissue penetration and higher spatial resolution due to further reduced photon scattering and minimal tissue autofluorescence.[4]

The advantages of imaging within these NIR windows include the ability to visualize deeper structures, achieve higher sensitivity, and minimize photodamage to biological samples.[1][2][4]

Classes and Properties of Common NIR Dyes

A variety of organic small-molecule NIR dyes have been developed for bioimaging. The most prominent classes include cyanine, squaraine, porphyrin, and BODIPY dyes. Their utility is determined by their photophysical properties, which are summarized in the table below.

Key Photophysical Properties:

-

Absorption Maximum (λ_abs_): The wavelength at which the dye most efficiently absorbs light.

-

Emission Maximum (λ_em_): The wavelength at which the dye emits the most intense fluorescence after excitation.

-

Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a specific wavelength. A higher value indicates a brighter dye.

-

Quantum Yield (Φ): The efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.

-

Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize spectral overlap.

Data Presentation: Photophysical Properties of Selected NIR Dyes

| Dye Class | Specific Dye | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Cyanine | Indocyanine Green (ICG) | ~780 | ~810 | ~150,000 | ~0.009 (in water) | Aqueous |

| IRDye 800CW | 778 | 794 | 270,000 | ~0.033 (in water) | Aqueous | |

| Cy5 | 649 | 664 | 250,000 | 0.28 | Aqueous | |

| Cy5.5 | 678 | 694 | 250,000 | 0.23 | Aqueous | |

| Cy7 | 750 | 773 | 250,000 | 0.28 | Aqueous | |

| Alexa Fluor | Alexa Fluor 680 | 679 | 702 | 184,000 | N/A | Aqueous |

| Alexa Fluor 750 | 749 | 775 | 240,000 | N/A | Aqueous | |

| DyLight | DyLight 680 | 682 | 715 | 140,000 | N/A | Aqueous |

| DyLight 800 | 770 | 794 | 270,000 | N/A | Aqueous |

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation status of the dye. The values presented are approximate and for comparative purposes.

Targeting Strategies for Enhanced Specificity

While some NIR dyes can accumulate passively in tumors, targeted imaging strategies significantly enhance signal specificity by directing the dye to a particular biological target. This is crucial for accurately identifying diseased tissue and for monitoring the efficacy of targeted therapies.

Passive Targeting: The EPR Effect

Passive targeting relies on the unique pathophysiology of the tumor microenvironment, specifically the Enhanced Permeability and Retention (EPR) effect.[1] Tumor blood vessels are often leaky or "fenestrated," allowing nanoparticles and large molecules to extravasate into the tumor interstitium. Additionally, tumors typically have poor lymphatic drainage, which leads to the retention of these molecules within the tumor.[1] NIR dyes, particularly when encapsulated in nanoparticles, can leverage the EPR effect for preferential accumulation in tumors.[1][3]

Active Targeting: Ligand-Directed Accumulation

Active targeting involves conjugating the NIR dye to a targeting moiety that has a high affinity for a specific biomarker, such as a receptor or antigen that is overexpressed on the surface of cancer cells.[5] This approach leads to a much higher concentration of the dye at the target site compared to surrounding healthy tissue.

Common targeting ligands include:

-

Antibodies: Monoclonal antibodies (mAbs) that recognize specific tumor-associated antigens are widely used for targeted imaging. An example is the use of trastuzumab, an anti-HER2 antibody, conjugated to an NIR dye to image HER2-positive breast cancer.

-

Peptides: Smaller than antibodies, peptides can also be designed to bind to specific receptors with high affinity and can offer advantages in terms of tissue penetration and pharmacokinetics.

-

Small Molecules: These can be designed to bind to specific enzymes or receptors and are often used for their rapid clearance and high target-to-background ratios.

Experimental Protocols for In Vivo Imaging

The following sections provide generalized protocols for key experiments involving NIR dyes for in vivo imaging in mouse models. These should be adapted based on the specific dye, targeting strategy, and animal model.

General Workflow for an In Vivo Imaging Experiment

Protocol for In Vivo Imaging of a Passively Targeted NIR Dye

Materials:

-

NIR dye solution (e.g., ICG dissolved in sterile water for injection).

-

Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts).

-

Anesthesia (e.g., isoflurane).

-

In vivo imaging system equipped with appropriate lasers/filters.

-

Sterile syringes and needles (28-32 gauge).

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber on a heated stage to maintain body temperature.

-

Baseline Imaging: Acquire a pre-injection fluorescence image to determine the level of background autofluorescence.

-

Dye Administration: Inject the NIR dye solution via the tail vein (intravenous, IV). A typical injection volume for a 25g mouse is 100-200 µL.[6] The concentration of the dye should be optimized, but a starting point for ICG is often around 0.5 mg/kg.[7]

-

Time-Lapse Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and tumor accumulation of the dye. Typical exposure times for the 700-800 nm range are between 10-60 seconds.[2] Use appropriate excitation and emission filters for the specific dye (e.g., for Cy7, excitation at 700-770 nm and emission with a >790 nm long-pass filter).[7]

-

Image Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.

-

Ex Vivo Validation: At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the biodistribution of the dye.

Protocol for Antibody-Dye Conjugation

This protocol describes the labeling of an antibody with an amine-reactive NIR dye (e.g., an NHS-ester functionalized dye).

Materials:

-

Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS) at 1-3 mg/mL.[6]

-

Amine-reactive NIR dye (NHS-ester).

-

Anhydrous DMSO.

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Prepare the Antibody: If necessary, buffer exchange the antibody into the conjugation buffer.

-

Prepare the Dye: Dissolve the amine-reactive NIR dye in a small amount of anhydrous DMSO to create a stock solution.

-

Conjugation Reaction: Add a calculated molar excess of the dye solution to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically, but a starting point is often a 4:1 to 10:1 molar ratio.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unconjugated dye from the antibody-dye conjugate using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye. The optimal DOL for in vivo imaging is typically between 1.5 and 3.[6]

Application in Drug Development: Visualizing HER2 Signaling

A prominent application of targeted NIR imaging is the visualization of the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, which is overactive in certain types of breast cancer. The antibody trastuzumab, which is used therapeutically to block HER2 signaling, can be conjugated to an NIR dye for imaging purposes.

This targeted approach allows for:

-

Non-invasive assessment of HER2 status: Determining which patients are likely to respond to HER2-targeted therapies.

-

Monitoring treatment response: Observing changes in HER2 expression or tumor size over the course of therapy.

-

Image-guided surgery: Helping surgeons to more completely resect HER2-positive tumors.

Conclusion and Future Perspectives

NIR dyes are indispensable tools for in vivo imaging, providing researchers and clinicians with the ability to visualize biological processes deep within living tissues with high sensitivity and resolution. The continued development of new dyes with improved photophysical properties, particularly in the NIR-II window, promises to further enhance the capabilities of this technology. Furthermore, the design of novel and highly specific targeting strategies will be critical for advancing personalized medicine, enabling earlier disease detection, more accurate monitoring of therapeutic efficacy, and improved outcomes for patients.

References

- 1. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NIR-I Dye-Based Probe: A New Window for Bimodal Tumor Theranostics [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Cyanine5.5 NHS Ester: A Technical Guide for Researchers

An in-depth examination of the properties, applications, and experimental protocols for Cyanine5.5 N-hydroxysuccinimide ester in molecular labeling and imaging.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Cyanine5.5 NHS ester, a widely used near-infrared (NIR) fluorescent dye for labeling biomolecules. This document outlines its core physicochemical properties, detailed experimental procedures for conjugation, and a visual representation of the labeling workflow.

Core Properties of this compound

This compound is an amine-reactive fluorescent dye favored for its high extinction coefficient and fluorescence emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence. This property makes it an ideal candidate for in vivo imaging studies. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins, antibodies, and other biomolecules.

It is important to note that the molecular weight and formula of commercially available this compound can vary depending on the counter-ion present. This is typically either a tetrafluoroborate or a chloride ion. Researchers should refer to the manufacturer's specifications for the exact properties of their specific product.

| Property | Value (with Tetrafluoroborate counter-ion) | Value (with Chloride counter-ion) | Source(s) |

| Molecular Weight | 767.66 g/mol | 716.31 g/mol | [1][2][3] |

| Chemical Formula | C₄₄H₄₆BF₄N₃O₄ | C₄₄H₄₆ClN₃O₄ | [1][2][3] |

| Excitation Maximum | ~675 nm | ~675 nm | [4] |

| Emission Maximum | ~694 nm | ~693 nm | [4] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents (DMSO, DMF) | [1] |

| Reactivity | Primary amines (e.g., lysine residues) | Primary amines (e.g., lysine residues) |

Experimental Protocol: Antibody Labeling with this compound

This section provides a generalized protocol for the conjugation of this compound to an antibody. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific antibody.

Materials:

-

This compound

-

Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution. A common starting point for optimization is a 10:1 to 15:1 molar ratio of dye to antibody.

-

Incubate the reaction mixture for 60 minutes at room temperature in the dark, with continuous gentle stirring or rotation.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 10-15 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.

-

Collect the fractions containing the labeled antibody, which will be visibly colored.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorption maximum of Cyanine5.5 (around 675 nm).

-

Experimental Workflow

The following diagram illustrates the key steps in the conjugation of this compound to a target protein or antibody.

Signaling Pathway Considerations

It is crucial to understand that this compound is a labeling reagent and does not inherently participate in or modulate specific signaling pathways. Its utility lies in its ability to be conjugated to a molecule of interest (e.g., an antibody, ligand, or peptide) that does interact with a signaling pathway. The fluorescence of the Cyanine5.5 moiety then allows for the visualization and tracking of that molecule, providing insights into its localization, trafficking, and binding events within a cellular or in vivo context. The choice of the molecule to be labeled, therefore, dictates the signaling pathway that can be investigated.

References

The Researcher's Guide to Cyanine Dyes in Bioconjugation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise labeling and tracking of biomolecules are paramount. Among the plethora of fluorescent probes available, cyanine dyes have emerged as a cornerstone for bioconjugation due to their exceptional photophysical properties, versatile reactivity, and broad spectral range. This technical guide provides an in-depth exploration of the key characteristics of cyanine dyes, offering practical insights for their successful application in bioconjugation.

Core Characteristics of Cyanine Dyes

Cyanine dyes are a class of synthetic polymethine dyes characterized by a conjugated chain of alternating double and single bonds, flanked by two nitrogen-containing heterocyclic rings. The length of this polymethine chain is a primary determinant of the dye's absorption and emission wavelengths. Key attributes that make them indispensable in bioconjugation include:

-

High Molar Extinction Coefficients: Cyanine dyes exhibit remarkably high molar extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹. This property signifies their efficiency in absorbing light, leading to bright fluorescent signals even at low concentrations of the labeled biomolecule.

-

High Quantum Yields: Many cyanine dyes possess high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescent light.[1] This contributes significantly to their brightness and sensitivity in various applications.

-

Photostability: While photostability can vary among different cyanine derivatives, many exhibit good resistance to photobleaching, allowing for prolonged imaging and analysis without significant signal loss.[2]

-

pH Insensitivity: The fluorescence of many common cyanine dyes is stable over a wide pH range, a crucial feature for experiments conducted in diverse biological buffers.[]

-

Spectral Diversity: The cyanine dye family offers a broad spectrum of excitation and emission wavelengths, from the visible to the near-infrared (NIR) region.[2][] This allows for multiplexed imaging with multiple fluorophores and enables deep-tissue in vivo imaging where NIR light is essential due to reduced tissue autofluorescence and scattering.

-

Reactive Chemistries: Cyanine dyes are readily available with a variety of reactive functional groups, such as N-hydroxysuccinimide (NHS) esters and maleimides, facilitating covalent conjugation to various biomolecules, including proteins, antibodies, and nucleic acids.

Quantitative Photophysical Properties

For the researcher, selecting the appropriate cyanine dye is contingent on the specific experimental setup, including the available light sources and detectors. The following table summarizes the key photophysical properties of commonly used cyanine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy2 | 489 | 506 | ~70,000 | 0.12[1] |

| Cy3 | 550 | 570 | ~150,000[4][5] | 0.15[1] |

| Cy3.5 | 581 | 594 | ~150,000 | 0.15[1] |

| Cy5 | 650 | 670 | ~250,000[4] | 0.28[1] |

| Cy5.5 | 675 | 694 | ~250,000 | 0.23[1] |

| Cy7 | 750 | 773 | ~250,000 | N/A |

Experimental Protocols for Bioconjugation

The success of bioconjugation hinges on robust and well-defined experimental protocols. Below are detailed methodologies for the two most common conjugation chemistries used with cyanine dyes: NHS ester and maleimide reactions.

Amine-Reactive Conjugation via NHS Esters

This method targets primary amines, such as the N-terminus of proteins and the side chain of lysine residues.

Materials:

-

Protein/antibody to be labeled (in an amine-free buffer like PBS)

-

Cyanine dye NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5[]

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein/antibody in the reaction buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction. If necessary, perform a buffer exchange.

-

-

Dye Preparation:

-

Immediately before use, dissolve the cyanine dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]

-

-

Conjugation Reaction:

-

Add the dissolved dye to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[] Gentle mixing during incubation is recommended.

-

-

Quenching:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the dye and the protein using the following formula: DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye] where A_dye is the absorbance at the dye's maximum absorption, A_protein is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is a correction factor for the dye's absorbance at 280 nm.

-

Workflow for Amine-Reactive Antibody Labeling.

Thiol-Reactive Conjugation via Maleimides

This method provides a more site-specific labeling approach by targeting free sulfhydryl (-SH) groups on cysteine residues.

Materials:

-

Protein/antibody to be labeled

-

Cyanine dye maleimide

-

Anhydrous DMF or DMSO

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 2-Mercaptoethanol or L-cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein/antibody in the reaction buffer.

-

If the protein has no free sulfhydryl groups, they can be generated by reducing disulfide bonds. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Dissolve the cyanine dye maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add the dissolved dye to the protein solution at a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

-

Quenching:

-

Stop the reaction by adding a quenching solution containing a free thiol to consume any unreacted maleimide.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography as described for NHS ester conjugation.

-

-

Characterization:

-

Determine the degree of labeling as previously described.

-

Workflow for Thiol-Reactive Protein Labeling.

Applications in Research and Drug Development

The unique properties of cyanine dyes have led to their widespread adoption in numerous applications, including:

-

Fluorescence Microscopy and Imaging: Labeled antibodies and other probes are routinely used to visualize cellular structures and processes.

-

Flow Cytometry: Cyanine dye conjugates are essential for identifying and sorting cell populations based on the expression of specific markers.

-

Western Blotting: Fluorescently labeled secondary antibodies enable the sensitive detection and quantification of proteins.

-

In Vivo Imaging: Near-infrared cyanine dyes are particularly valuable for non-invasive imaging in small animals, allowing for the tracking of cells, drugs, and disease progression.

-

Drug Delivery and Theranostics: Cyanine dyes can be conjugated to therapeutic agents to create theranostic molecules that combine diagnostic imaging with targeted drug delivery.

Conclusion

Cyanine dyes represent a powerful and versatile class of fluorescent probes for bioconjugation. Their exceptional brightness, photostability, and diverse spectral properties, coupled with well-established conjugation chemistries, make them an invaluable tool for researchers, scientists, and drug development professionals. By understanding their core characteristics and employing robust experimental protocols, the full potential of cyanine dyes can be harnessed to advance our understanding of biology and to develop novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Antibody Labeling with Cyanine5.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester. This near-infrared (NIR) fluorescent dye is widely utilized in various research and diagnostic applications, including immunoassays, fluorescence microscopy, and in vivo imaging, due to its excellent photostability and minimal autofluorescence from biological tissues.

This guide offers detailed methodologies, data presentation in tabular format for easy comparison, and a visual workflow to ensure a successful conjugation process.

Principle of the Reaction

The Cyanine5.5 NHS ester facilitates the covalent attachment of the Cy5.5 fluorophore to primary amines (-NH₂) present on the antibody, primarily on lysine residues and the N-terminus. The NHS ester group reacts with the nucleophilic amine group under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond, resulting in a fluorescently labeled antibody.

Materials and Reagents

Materials

-

Antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[1]

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Microcentrifuge tubes

-

Pipettes and tips

-

Spectrophotometer

Reagent Preparation

-

Antibody Solution: The antibody should be purified and dissolved in an amine-free buffer such as PBS.[2] Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the antibody for reaction with the NHS ester.[2][3] If such buffers are present, the antibody must be dialyzed against PBS. The presence of stabilizers like bovine serum albumin (BSA) or gelatin should also be avoided as they will be labeled alongside the target antibody.[1][2] A typical antibody concentration for labeling is 1-10 mg/mL.[2][4][5]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1][3][4] The dye is sensitive to moisture and should be stored desiccated and protected from light at < -15°C.[1] Once reconstituted in DMSO, the stock solution can be stored at < -15°C for a short period (less than two weeks).[1]

Experimental Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody (Molecular Weight ~150 kDa). Adjustments may be necessary for other proteins.

Antibody Preparation

-

Ensure the antibody is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL for optimal results.[4]

-

If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the antibody into PBS, pH 7.2-7.4.

Adjusting the Reaction pH

-

Add 1 M Sodium Bicarbonate buffer (pH 8.5-9.5) to the antibody solution to achieve a final concentration of approximately 0.1 M.[5] A common practice is to add the bicarbonate buffer at a volume equal to 5-10% of the antibody solution volume.[1][2]

-

Gently mix the solution.

Conjugation Reaction

-

Calculate the required volume of the 10 mg/mL this compound stock solution. The optimal molar ratio of dye to antibody can vary, so it is recommended to test a few ratios to determine the best for your specific antibody and application.[4][6] Common starting ratios are between 5:1 and 20:1 (dye:antibody).[1][2]

-

Slowly add the calculated volume of the Cy5.5 NHS ester solution to the antibody solution while gently vortexing.[5]

-

Incubate the reaction mixture for 1 hour at room temperature with continuous rotation or shaking, protected from light.[1][4]

Purification of the Labeled Antibody

-

Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[2]

-

Equilibrate the column with PBS, pH 7.2-7.4.

-

Apply the reaction mixture to the top of the column.[2]

-

Elute the labeled antibody with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

-

Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can be determined spectrophotometrically.[6]

-

Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, which is approximately 675-683 nm (A_max).[2]

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein [7]

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration (M) / Protein Concentration (M)

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A_max is the absorbance of the conjugate at the λ_max of Cy5.5.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For Cy5.5, this is approximately 0.05.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.

-

ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max, which is ~250,000 M⁻¹cm⁻¹.

-

An optimal DOL is typically between 3 and 7.[4] Over-labeling can lead to antibody aggregation and fluorescence quenching, while under-labeling results in a weak signal.[6]

Data Presentation

Table 1: Recommended Molar Ratios for Trial Labeling

| Dye:Antibody Molar Ratio | Expected Outcome | Application Suitability |

| 5:1 | Low to moderate labeling | Applications requiring high antibody activity |

| 10:1 | Moderate labeling, often optimal | General immunoassays, microscopy |

| 15:1 | High labeling | In vivo imaging, applications needing bright signal |

| 20:1 | Very high labeling, risk of quenching | To be used with caution, may impact antibody function |

Table 2: Spectroscopic Properties for DOL Calculation

| Parameter | Value |

| Antibody (IgG) Molar Extinction Coefficient (ε_protein) at 280 nm | ~210,000 M⁻¹cm⁻¹ |

| Cyanine5.5 Molar Extinction Coefficient (ε_dye) at ~678 nm | ~250,000 M⁻¹cm⁻¹ |

| Cyanine5.5 Absorbance Maximum (λ_max) | ~675-683 nm |

| Cyanine5.5 Correction Factor (CF₂₈₀) | ~0.05 |

Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein like BSA (0.1%) and store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[1][8]

Visualized Experimental Workflow

Caption: Workflow for antibody labeling with this compound.

References

Application Notes and Protocols for Conjugating Cyanine5.5 NHS Ester to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for labeling peptides, proteins, and other biomolecules.[1] Its emission in the NIR spectrum provides significant advantages for in vivo imaging, including deeper tissue penetration and reduced background autofluorescence.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy5.5 allows for its covalent conjugation to primary amines, such as the N-terminus of a peptide or the epsilon-amine of lysine residues, forming a stable amide bond.[2] This document provides detailed protocols and application notes for the successful conjugation of Cy5.5 NHS ester to peptides, including reaction conditions, purification, and characterization of the final conjugate.

Key Reaction Parameters and Quantitative Data Summary

Successful conjugation of Cy5.5 NHS ester to peptides is dependent on several critical parameters. The following table summarizes the key quantitative data and recommended ranges for these parameters.

| Parameter | Recommended Value/Range | Notes |

| pH | 8.0 - 8.5[3][4][5] | The reaction is strongly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[3][4][5] |

| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer[3][5] | Amine-free buffers are essential to prevent reaction with the buffer components. Avoid Tris-based buffers.[2][3] |

| Solvent for Cy5.5 NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][5][6] | Cy5.5 NHS ester has low aqueous solubility and should be dissolved in an organic solvent before addition to the aqueous peptide solution.[6] Use high-quality, amine-free DMF.[3][4] |

| Molar Excess of Cy5.5 NHS Ester | 5 - 15 fold | The optimal molar excess depends on the peptide and the desired degree of labeling. For monolabeling, a lower excess is recommended.[4] |

| Peptide Concentration | 1 - 10 mg/mL[4][5] | Higher concentrations can improve reaction efficiency. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C[2][7] | |

| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C[4][8] | |

| Quenching Reagent | 1 M Tris-HCl, Glycine, or Hydroxylamine[2][7][9] | Added to terminate the reaction by consuming unreacted NHS esters. |

Experimental Protocols

Preparation of Reagents

-

Peptide Solution:

-

Accurately weigh the peptide and dissolve it in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to achieve a final concentration of 1-10 mg/mL.

-

Ensure the peptide is fully dissolved. If necessary, gentle vortexing or sonication can be used. Peptides should be handled in a clean environment to avoid contamination.[10]

-

-

Cy5.5 NHS Ester Stock Solution:

Conjugation Reaction

-

Calculate the required volume of the Cy5.5 NHS ester stock solution to achieve the desired molar excess.

-

Slowly add the calculated volume of the Cy5.5 NHS ester stock solution to the peptide solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8] The optimal reaction time may need to be determined empirically.

Quenching the Reaction

-

To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl (to a final concentration of 20-50 mM) or glycine.[7]

-

Incubate for an additional 15-30 minutes at room temperature.

Purification of the Cy5.5-Peptide Conjugate

Purification is crucial to remove unreacted dye, quenching reagents, and other byproducts. The choice of method depends on the size and properties of the peptide.

-

Gel Filtration Chromatography (Desalting): This is a common method for separating the labeled peptide from smaller molecules.[4][8]

-

Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Apply the quenched reaction mixture to the column.

-

Elute the conjugate with the equilibration buffer. The labeled peptide will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained longer.

-

Collect fractions and monitor the absorbance at 280 nm (for the peptide) and ~675 nm (for Cy5.5) to identify the fractions containing the conjugate.

-

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution method for purifying and analyzing the conjugate.[12][13]

-

Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and 675 nm (for Cy5.5).

-

Collect the peak corresponding to the Cy5.5-peptide conjugate.

-

Characterization of the Cy5.5-Peptide Conjugate

-

UV-Visible Spectroscopy:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~675 nm, A675).

-

The concentration of the peptide and the dye can be calculated using the Beer-Lambert law.

-

The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined from these absorbance values.

-

-

Mass Spectrometry:

-

Use MALDI-TOF or ESI mass spectrometry to confirm the identity and purity of the conjugate.

-

The mass of the conjugate should be equal to the mass of the peptide plus the mass of the incorporated Cy5.5 dye(s).

-

Storage of the Conjugate

Store the lyophilized Cy5.5-peptide conjugate at -20°C or -80°C, protected from light.[10] For solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] The stability of the conjugate in solution will depend on the peptide sequence and the storage buffer.

Visualized Workflows and Pathways

Caption: Experimental workflow for conjugating Cy5.5 NHS ester to peptides.

Caption: Use of a Cy5.5-labeled peptide to visualize receptor binding and cellular uptake.

Applications of Cy5.5-Labeled Peptides

Cy5.5-labeled peptides are powerful tools in various research and development areas:

-

In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging in animal models to study disease progression, biodistribution of therapeutics, and target engagement.[1][14]

-

Targeted Drug Delivery: By conjugating Cy5.5 to a targeting peptide, the delivery and accumulation of the peptide at a specific site, such as a tumor, can be visualized and quantified.[1][14]

-

Diagnostics: Cy5.5-labeled peptide probes can be used in diagnostic assays and imaging to detect specific biomarkers associated with various diseases.[1]

-

Fluorescence Microscopy: Labeled peptides enable the visualization of cellular structures and processes, such as receptor localization and trafficking.[15]

-

Flow Cytometry: Quantify receptor expression or peptide uptake on a per-cell basis.[15]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH is between 8.0 and 8.5. |

| Hydrolysis of Cy5.5 NHS ester. | Prepare the dye solution immediately before use. Ensure the organic solvent is anhydrous. | |

| Presence of primary amines in the buffer. | Use a non-amine buffer like sodium bicarbonate or phosphate buffer. | |

| Insufficient molar excess of the dye. | Increase the molar ratio of Cy5.5 NHS ester to the peptide. | |

| Precipitation of Peptide or Dye | Poor solubility of the peptide or conjugate. | Adjust the buffer composition or add a small amount of organic co-solvent. |

| Multiple Peaks in HPLC | Incomplete reaction or side reactions. | Optimize reaction time and quenching step. Re-purify the conjugate. |

| Peptide degradation. | Handle and store the peptide appropriately. | |

| No Fluorescence Signal | Photobleaching of the dye. | Protect the dye and conjugate from light at all stages. |

| Incorrect excitation/emission wavelengths. | Ensure the imaging system is set to the correct wavelengths for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).[16] |

References

- 1. lifetein.com [lifetein.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. acebiolab.com [acebiolab.com]

- 6. apexbt.com [apexbt.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 16. interchim.fr [interchim.fr]

Application Notes and Protocols for Protein Labeling with Cy5.5 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with Cy5.5 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines. The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond. This process is fundamental in various research and diagnostic applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, owing to the desirable spectral properties of the Cy5.5 dye in the near-infrared (NIR) range.[1]

The reaction is highly pH-dependent, with optimal labeling achieved in the pH range of 8.3-8.5.[2][3] At this pH, the primary amines are sufficiently deprotonated and reactive, while the hydrolysis of the NHS ester is minimized. Careful control of the molar ratio of dye to protein is crucial to achieve the desired degree of labeling (DOL), as over-labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching.[4]

These application notes offer a comprehensive guide, from pre-labeling considerations to the purification and characterization of the final conjugate, ensuring reliable and reproducible results for your research needs.

Materials and Equipment

Reagents:

-

Protein of interest (in an amine-free buffer)

-

Cy5.5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Purification resin (e.g., Sephadex G-25) or dialysis cassettes

-

Phosphate-buffered saline (PBS)

Equipment:

-

Spectrophotometer

-

pH meter

-

Vortex mixer

-

Pipettes

-

Reaction tubes

-

Chromatography columns or dialysis equipment

-

Gel electrophoresis system (optional)

Experimental Protocols

Protein Preparation

It is critical to ensure the protein solution is free from any amine-containing substances that can compete with the labeling reaction.

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis or by using a desalting column.

-

Concentration: The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[5] If the protein solution is too dilute, it can be concentrated using an ultrafiltration device.

Reagent Preparation

-

Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6] Vortex briefly to ensure it is fully dissolved. Reactive dyes are not stable in solution, so fresh preparation is essential.[5]

Labeling Reaction

The following protocol is a general guideline. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

-

pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the 0.1 M reaction buffer.

-

Molar Ratio Calculation: Determine the desired molar excess of the dye. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[6] The following formula can be used:

Volume of Dye (µL) = (Molar excess of dye × Protein concentration (mg/mL) × Protein volume (mL) × Dye MW ( g/mol )) / (Protein MW ( g/mol ) × Dye concentration (mg/mL)) × 1000

-

Reaction Incubation: While gently vortexing the protein solution, add the calculated volume of the Cy5.5 NHS ester stock solution in a dropwise manner. Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or overnight at 4°C with continuous stirring.[6]

Purification of the Labeled Protein

After the incubation period, it is necessary to remove any unreacted dye and byproducts.

-

Size Exclusion Chromatography: This is the most common method for separating the labeled protein from free dye. Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS. Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.

-

Dialysis: Alternatively, the reaction mixture can be dialyzed against PBS to remove small molecules. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

Data Presentation

Table 1: Spectroscopic Properties of Cy5.5

| Property | Value |

| Excitation Maximum (λex) | ~675 nm |

| Emission Maximum (λem) | ~694 nm |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ |

| A₂₈₀ Correction Factor (CF₂₈₀) | 0.05 |

Table 2: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5.[7] |

| Presence of amine-containing buffers. | Perform buffer exchange into an amine-free buffer. | |

| Hydrolyzed NHS ester. | Prepare fresh dye stock solution immediately before use. | |

| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction.[4] |

| High concentration of organic solvent. | Ensure the volume of DMF or DMSO is less than 10% of the total reaction volume. | |

| Low Fluorescence Signal | Quenching due to over-labeling. | Decrease the dye-to-protein ratio.[4] |

| Protein denaturation. | Handle the protein gently and avoid harsh conditions. |

Calculation of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).

-

Calculate Protein Concentration: The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (see Table 1).

-

-

Calculate Dye Concentration: The concentration of the conjugated dye is calculated as:

Dye Concentration (M) = A_max / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of Cy5.5 at its A_max (see Table 1).

-

-

Calculate DOL: The Degree of Labeling is the molar ratio of the dye to the protein:

DOL = Dye Concentration (M) / Protein Concentration (M)

For most antibodies, an optimal DOL is typically between 2 and 10.[6]

Visualization of Experimental Workflow

Caption: Workflow for Protein Labeling with Cy5.5 NHS Ester.

References

Application Notes and Protocols: Calculating Molar Ratio for Cy5.5 Dye to Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays, including fluorescence microscopy, flow cytometry, and in vivo imaging.[][2] Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging due to its deep tissue penetration and minimal autofluorescence.[] This document provides a detailed guide for the conjugation of Cy5.5 NHS ester to proteins, with a focus on optimizing the molar ratio of dye to protein to achieve the desired degree of labeling (DOL) while preserving protein function.

The conjugation process relies on the reaction between the N-hydroxysuccinimide (NHS) ester of Cy5.5 and primary amines (e.g., the ε-amino group of lysine residues) on the protein surface, forming a stable amide bond.[2][3][4][5] The efficiency of this reaction and the final DOL are critically influenced by the molar ratio of dye to protein, pH, temperature, and reaction time.[][2]

Principle of the Reaction

The core of the conjugation process is the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester. This reaction results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[4][5]

To ensure the primary amine is deprotonated and thus nucleophilic, the reaction is typically carried out at a slightly basic pH, generally between 8.0 and 9.0.[][5][6] It is crucial to use amine-free buffers, such as phosphate, bicarbonate, or borate buffers, to prevent competition with the protein's primary amines for the NHS ester.[][5][6]

Key Experimental Parameters and Optimization

Achieving an optimal DOL is a balance; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching, protein aggregation, and loss of biological activity.[7][8][9] Therefore, optimizing the molar ratio of dye to protein is a critical step.

Molar Ratio of Dye to Protein

The molar ratio of dye to protein in the reaction mixture directly influences the final DOL. A higher molar excess of dye will generally result in a higher DOL. However, the relationship is not always linear and is protein-dependent. It is recommended to test a range of molar ratios to determine the optimal condition for your specific protein.

Table 1: Recommended Starting Molar Ratios for Optimization

| Molar Ratio (Dye:Protein) | Expected Outcome |

| 5:1 | Low to moderate labeling |

| 10:1 | Moderate labeling (a common starting point)[10][11] |

| 15:1 | Moderate to high labeling[12] |

| 20:1 | High labeling |

Reaction Buffer

The choice of buffer and its pH are critical for a successful conjugation reaction.

Table 2: Recommended Reaction Buffers

| Buffer | Concentration | Recommended pH | Notes |

| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer for NHS ester reactions.[13] |

| Sodium Borate | 50 mM | 8.5 | Another suitable buffer option.[12] |

| Phosphate Buffered Saline (PBS) | - | 8.0 - 8.5 | If using PBS, the pH needs to be adjusted to the alkaline range.[10] |

Caution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][6]

Experimental Protocols

This section provides a step-by-step guide for conjugating Cy5.5 NHS ester to a protein and determining the final DOL.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy5.5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]

-

Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5)[10]

-

Purification column (e.g., Sephadex G-25)[11]

-

Spectrophotometer

Experimental Workflow

Caption: Workflow for Cy5.5 protein conjugation.

Detailed Protocol

-

Prepare the Protein Solution:

-

Prepare the Cy5.5 NHS Ester Stock Solution:

-

Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

-

-

Perform the Conjugation Reaction:

-

Purify the Conjugate:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[11]

-

Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

-

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280), the absorbance maximum for the protein, and at ~675 nm (Amax), the absorbance maximum for Cy5.5.

-

-

Calculations:

-

Concentration of the Protein (M): Protein Conc. = [A280 - (Amax × CF)] / ε_protein Where:

-

A280 = Absorbance at 280 nm

-

Amax = Absorbance at ~675 nm

-

CF = Correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

Concentration of the Dye (M): Dye Conc. = Amax / ε_dye Where:

-

Amax = Absorbance at ~675 nm

-

ε_dye = Molar extinction coefficient of Cy5.5 at ~675 nm (approximately 250,000 M⁻¹cm⁻¹).[14]

-

-

Degree of Labeling (DOL): DOL = Dye Conc. / Protein Conc.

-

Table 3: Spectroscopic Properties of Cy5.5

| Parameter | Value |

| Maximum Excitation | ~675 nm |

| Maximum Emission | ~694 nm |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at 675 nm[14] |

| Correction Factor (CF) at 280 nm | ~0.05 |

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Solution |

| Low DOL | - Insufficient molar ratio of dye. - Reaction pH is too low. - Presence of amine-containing buffers. - Hydrolyzed NHS ester. | - Increase the molar ratio of dye to protein. - Ensure the reaction pH is between 8.0 and 9.0. - Use an amine-free buffer. - Prepare the dye stock solution immediately before use. |

| High DOL / Protein Precipitation | - Excessive molar ratio of dye. - Over-labeling leading to aggregation. | - Decrease the molar ratio of dye to protein. - Optimize the reaction time; shorter incubation may be sufficient. |

| Poor Protein Recovery | - Protein precipitation during conjugation. - Non-specific binding to the purification column. | - Perform the reaction at a lower protein concentration. - Ensure the purification column is properly equilibrated and suitable for the protein size. |

Signaling Pathway and Logical Relationship Diagrams

Caption: Chemical reaction of Cy5.5 NHS ester with a protein.

Conclusion

The successful conjugation of Cy5.5 to a protein is a multi-faceted process where the molar ratio of dye to protein is a key determinant of the outcome. By systematically testing a range of molar ratios and carefully controlling the reaction conditions, researchers can achieve an optimal degree of labeling that yields a bright, functional conjugate suitable for a wide array of downstream applications. This protocol provides a robust framework for this process, empowering researchers to confidently label their proteins of interest for advanced fluorescence-based studies.

References

- 2. m.youtube.com [m.youtube.com]

- 3. bioclone.net [bioclone.net]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pdf.dutscher.com [pdf.dutscher.com]

Application Notes and Protocols for Optimal Cy5.5 NHS Ester Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Cy5.5 N-hydroxysuccinimide (NHS) ester in labeling reactions. The following sections outline the critical parameters for achieving high-efficiency conjugation of Cy5.5 to primary amines on proteins, antibodies, peptides, and other biomolecules.

Introduction to Cy5.5 NHS Ester Labeling

Cy5.5 NHS ester is a reactive fluorescent dye widely used for covalently attaching a near-infrared fluorophore to biomolecules. The NHS ester moiety reacts with primary amine groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1] This process is highly dependent on the reaction conditions, particularly the buffer composition and pH.[2][3][4]

Optimal Buffer Conditions

Achieving high labeling efficiency requires careful selection of the reaction buffer. The key parameters to consider are pH, buffer composition, and the use of co-solvents.

pH

The pH of the reaction buffer is the most critical factor for successful labeling.[2][4] The reaction between the NHS ester and a primary amine is strongly pH-dependent.[2][3][4]

-

Optimal pH Range: The optimal pH for the reaction is between 8.3 and 8.5 .[2][3][4][5][6][7] Some protocols suggest a slightly broader range of 8.2 to 8.5.[5]

-

Low pH: At pH values below ~7.5, the primary amino groups are protonated (-NH3+), rendering them unreactive towards the NHS ester, which leads to no modification.[2][3][4]

-

High pH: At pH values above 9.0, the hydrolysis of the NHS ester becomes rapid, reducing the amount of dye available to react with the biomolecule and thus decreasing the labeling efficiency.[2][3][4]

Buffer Composition

The choice of buffering agent is crucial to avoid unwanted side reactions.

-

Recommended Buffers:

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is the most commonly recommended buffer for NHS ester labeling reactions.[2][7][8]

-

Phosphate Buffer (0.1 M, pH 8.3-8.5): This is another suitable alternative to sodium bicarbonate buffer.[2][4][7]

-

Borate Buffer (50 mM, pH 8.5): This buffer can also be used for the labeling reaction.

-

-

Buffers to Avoid:

-